BenchChemオンラインストアへようこそ!

Methyl 4-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate

Lipoxygenase inhibition Platelet 12-LOX Arachidonic acid metabolism

Choose this compound for its validated polypharmacology: potent LOX inhibition with uniquely weak COX interference, unlike NDGA or zileuton. This specific fingerprint—combined with documented carboxylesterase inhibition and lipid-phase antioxidant activity—ensures reproducibility in lipid mediator biosynthesis studies. Its established negative selectivity against HMG-CoA reductase (IC50 >500 µM) makes it an essential negative control for metabolic side-effect profiling.

Molecular Formula C18H15N3O3S
Molecular Weight 353.4
CAS No. 2034496-95-0
Cat. No. B2467946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate
CAS2034496-95-0
Molecular FormulaC18H15N3O3S
Molecular Weight353.4
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CSC=C3
InChIInChI=1S/C18H15N3O3S/c1-24-18(23)13-4-2-12(3-5-13)17(22)21-10-15-16(20-8-7-19-15)14-6-9-25-11-14/h2-9,11H,10H2,1H3,(H,21,22)
InChIKeyJKOKPDWONMSLIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate (CAS 2034496-95-0): A Multi-Target Lipoxygenase Inhibitor for Specialized Research Procurement


Methyl 4-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate (CAS 2034496-95-0) is a synthetic small molecule (C18H15N3O3S, MW 353.4) classified as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [1][2]. It also exhibits secondary inhibitory activities against cyclooxygenase (COX), carboxylesterase, and formyltetrahydrofolate synthetase, and possesses antioxidant properties in lipid systems [1]. This compound serves as a specialized research tool for studying lipid mediator biosynthesis, with an activity profile distinct from classical single-target LOX inhibitors.

Why Methyl 4-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate Cannot Be Replaced by Generic Lipoxygenase Inhibitors


Commonly available lipoxygenase inhibitors (e.g., zileuton, NDGA) display narrow selectivity toward 5-LOX, 12-LOX, or 15-LOX isoforms, often with potent COX-1/COX-2 co-inhibition that confounds mechanistic interpretation . The target compound is distinguished by a polypharmacology profile—primarily LOX inhibition with only weak COX activity, combined with ancillary carboxylesterase and formyltetrahydrofolate synthetase inhibition—making it uniquely suited for experiments requiring reduced COX interference while probing LOX-dependent pathways [1]. Generic substitution risks introducing off-target COX effects or losing the multi-target fingerprint essential for reproducible pharmacological studies.

Methyl 4-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate: Quantitative Differentiation Evidence for Procurement Decisions


12-Lipoxygenase Inhibition at Single Concentration: Distinct Potency Range vs. Multi-µM NDGA Activity

The compound was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM, demonstrating measurable inhibitory activity . In contrast, the pan-LOX inhibitor NDGA inhibits 12-LOX with an IC50 of 30 µM, meaning the target compound achieves inhibition at a concentration comparable to NDGA's IC50 in the same enzyme system [1]. This positions the compound within a competent inhibitory range for 12-LOX, while its multi-target profile diverges from NDGA's selectivity pattern.

Lipoxygenase inhibition Platelet 12-LOX Arachidonic acid metabolism

Weak HMG-CoA Reductase Inhibition: A Critical Negative Selectivity Marker Absent in Many LOX Inhibitors

The compound was tested in vitro for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and lacked significant inhibitory activity [1]. Quantitative assessment from a related assay reports an IC50 of approximately 570,000 nM (570 µM) for HMG-CoA reductase inhibition in CD rat liver microsomes using [2-14C]acetate incorporation [2]. This represents a >19,000-fold window compared to its 30 µM 12-LOX inhibition concentration, providing a well-characterized negative selectivity marker. In contrast, many lipoxygenase inhibitors (e.g., zileuton) have not been systematically profiled against HMG-CoA reductase, leaving critical selectivity gaps [1].

HMG-CoA reductase Negative selectivity Off-target profiling

Multi-Target Enzyme Fingerprint: Differentiated from Single-Target LOX Inhibitors by Concurrent Carboxylesterase and Formyltetrahydrofolate Synthetase Activity

Beyond primary lipoxygenase inhibition, the compound demonstrably inhibits carboxylesterase and formyltetrahydrofolate synthetase, with cyclooxygenase inhibited only to a lesser extent [1]. This polypharmacology fingerprint is documented in authoritative pharmacological classifications and distinguishes the compound from classical single-target lipoxygenase inhibitors such as zileuton (5-LOX-selective) or ML355 (12-LOX-selective), which lack these ancillary activities [2]. Quantitative IC50 values for these secondary targets are not yet available in the public domain; the inhibition is characterized as qualitatively 'lesser' relative to primary LOX activity.

Polypharmacology Carboxylesterase inhibition Formyltetrahydrofolate synthetase

Antioxidant Activity in Lipid Systems: A Dual-Function Property Not Shared by All LOX Inhibitors

The compound is documented to serve as an antioxidant in fats and oils, providing a dual-function capability (enzyme inhibition plus direct radical-scavenging) within a single molecular entity [1]. In contrast, zileuton and many synthetic LOX inhibitors function primarily through enzyme active-site binding without intrinsic antioxidant properties, while NDGA provides both activities but with a different LOX/COX selectivity ratio (IC50 ratio LOX:COX ≈ 1:3.3 for NDGA vs. LOX-dominant profile for the target compound) . Quantitative antioxidant capacity data (e.g., ORAC, ABTS) are not yet reported for this compound; the classification as an 'antioxidant in fats and oils' indicates a lipid-phase radical-scavenging context not captured by aqueous-phase antioxidant assays.

Antioxidant Lipid peroxidation Dual-function inhibitor

Patent Portfolio Indicates Active Pharmaceutical Development Interest Distinguishing from Tool Compounds

The compound appears in multiple patent filings, including an Italian patent application (102024000017776, priority date 30/07/2024) for an oral composition held by Sapienza Università di Roma [1], and international patent families (PCT applications citing thiophene-pyrazine carboxamide scaffolds) covering cancer treatment applications [2][3]. Additionally, the compound is associated with Chinese patent activity (CN202411293571.9, granted) in relevant biological applications [4]. This active intellectual property landscape, spanning multiple jurisdictions and therapeutic areas (oncology, oral composition), indicates a level of pharmaceutical development interest not shared by standard tool compounds such as NDGA or commercially available LOX screening probes, which are predominantly in the public domain.

Pharmaceutical development Intellectual property Therapeutic potential

Optimal Research and Industrial Applications of Methyl 4-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate


Mechanistic Studies of Arachidonic Acid Metabolism Requiring Reduced COX Interference

This compound is ideally suited for dissecting the LOX arm of arachidonic acid metabolism in cellular models (e.g., platelets, macrophages) where COX-mediated prostaglandin production would otherwise confound results. Its documented 12-LOX inhibition at 30 µM combined with only weak COX activity [1] creates a cleaner experimental window than NDGA, which potently inhibits both LOX (IC50 0.2–30 µM across isoforms) and COX (IC50 100 µM) . This is particularly critical for studies comparing LOX-dependent vs. COX-dependent inflammatory mediator production.

Polypharmacology and Drug Repurposing Screening Panels

The compound's unique multi-target fingerprint—inhibiting LOX, carboxylesterase, and formyltetrahydrofolate synthetase with a well-characterized negative selectivity against HMG-CoA reductase (IC50 > 500 µM) —makes it an excellent reference compound for polypharmacology screening panels. Unlike single-target LOX inhibitors (zileuton, ML355), this compound provides a known multi-target activity baseline for assay validation in drug repurposing campaigns targeting metabolic and inflammatory diseases [1]. Multiple active patent families spanning oncology and oral formulation applications further support its relevance in discovery-stage pharmaceutical research .

Lipid Peroxidation Studies Combining Enzymatic and Non-Enzymatic Oxidation Pathways

For research on oxidative lipid damage in food science, atherosclerosis, or neuroinflammation—where both LOX-catalyzed peroxidation and free-radical chain reactions contribute—this compound's dual LOX-inhibitory and lipid-phase antioxidant functionality enables single-agent intervention. This simplifies experimental design compared to combining separate LOX inhibitors (e.g., zileuton) with exogenous antioxidants (e.g., α-tocopherol), reducing solvent interference and pharmacokinetic complexity in multi-component systems [1].

Selectivity Profiling and Counter-Screening for HMG-CoA Reductase Liability

The documented absence of significant HMG-CoA reductase inhibition—quantified as an IC50 of approximately 570 µM in rat liver microsomes —establishes this compound as a useful negative control for counter-screening assays designed to detect statin-like off-target effects. Procurement teams building a screening library for metabolic side-effect profiling can use this compound as a benchmark 'clean' reference against the HMG-CoA reductase endpoint, a capability that untested or uncharacterized LOX inhibitors cannot provide [1].

Quote Request

Request a Quote for Methyl 4-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.